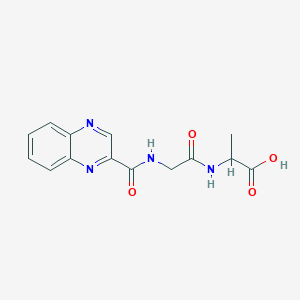
n-(Quinoxalin-2-ylcarbonyl)glycylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Quinoxalin-2-ylcarbonyl)glycylalanine is a compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinoxalin-2-ylcarbonyl)glycylalanine typically involves the condensation of quinoxaline-2-carboxylic acid with glycylalanine. This reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(quinoxalin-2-ylcarbonyl)glycylalanine can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxide derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
N-(quinoxalin-2-ylcarbonyl)glycylalanine has several scientific research applications:
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable molecule for drug discovery and development.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications
Mechanism of Action
The mechanism of action of N-(quinoxalin-2-ylcarbonyl)glycylalanine involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with DNA, enzymes, and receptors, leading to the modulation of biological processes. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure with diverse biological activities.
Quinoline: Similar to quinoxaline but with a different nitrogen atom arrangement.
Pyridine: A simpler nitrogen-containing heterocycle with various applications
Uniqueness
N-(quinoxalin-2-ylcarbonyl)glycylalanine is unique due to its specific structure, which combines the quinoxaline ring with a glycylalanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
23518-56-1 |
|---|---|
Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
2-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H14N4O4/c1-8(14(21)22)17-12(19)7-16-13(20)11-6-15-9-4-2-3-5-10(9)18-11/h2-6,8H,7H2,1H3,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
WWQUJYPWBWCTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)C1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


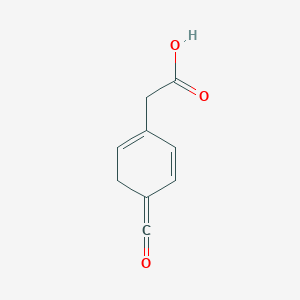

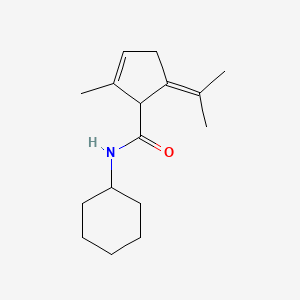
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
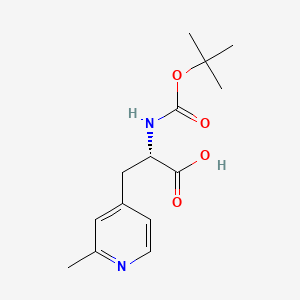
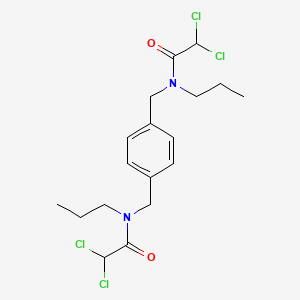
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
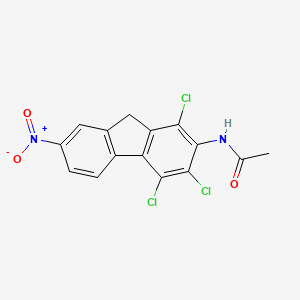
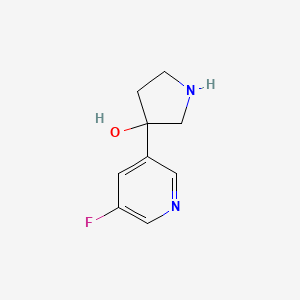
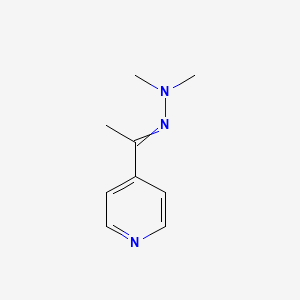
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
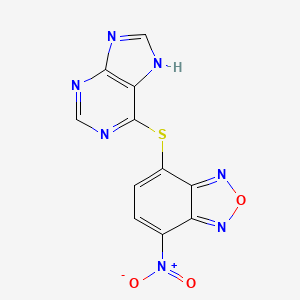
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
